molecular formula C10H10Br2O3 B13008158 2-(2,4-Dibromophenoxy)-2-methylpropanoic acid

2-(2,4-Dibromophenoxy)-2-methylpropanoic acid

Cat. No.: B13008158
M. Wt: 337.99 g/mol
InChI Key: IIBYPGDBDVOKGO-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenoxy)-2-methylpropanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of two bromine atoms attached to the phenoxy group and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromophenoxy)-2-methylpropanoic acid typically involves the bromination of phenoxyacetic acid derivatives. One common method includes the reaction of 2,4-dibromophenol with 2-bromo-2-methylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using advanced reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated products.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Debrominated phenoxy acids.

    Substitution: Hydroxylated or aminated phenoxy acids.

Scientific Research Applications

2-(2,4-Dibromophenoxy)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound play a crucial role in its reactivity and biological activity. The compound can interact with cellular components, leading to various biochemical effects. For instance, it may inhibit certain enzymes or disrupt cellular membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dibromo-2-(2’,4’-dibromophenoxy)phenol
  • 3,4,6-Tribromo-2-(2’,4’-dibromophenoxy)phenol
  • 2-(2,4-Dichlorophenoxy)propanoic acid

Uniqueness

2-(2,4-Dibromophenoxy)-2-methylpropanoic acid is unique due to its specific bromination pattern and the presence of a methylpropanoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a preferred choice for particular research and industrial purposes.

Properties

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C10H10Br2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14)

InChI Key

IIBYPGDBDVOKGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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